molecular formula C9H6ClF3N4 B5723273 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole CAS No. 890095-46-2

5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B5723273
CAS No.: 890095-46-2
M. Wt: 262.62 g/mol
InChI Key: HXDNQDWDQHSHEV-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group and the chloromethyl group in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring. The reaction can be summarized as follows:

  • Dissolve 3-(trifluoromethyl)benzyl chloride in DMF.
  • Add sodium azide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium thiolate, primary amines, or alcohols. Reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted tetrazoles with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Products include oxidized derivatives such as nitro compounds or oxides.

    Reduction Reactions: Products include reduced forms such as amines or partially hydrogenated tetrazoles.

Scientific Research Applications

5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can mimic carboxylate groups, making it a useful pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-1-phenyl-1H-tetrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, potentially leading to different reactivity.

    1-[3-(trifluoromethyl)phenyl]-1H-tetrazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

Uniqueness

The presence of both the chloromethyl and trifluoromethyl groups in 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole makes it unique compared to other tetrazoles. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4/c10-5-8-14-15-16-17(8)7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDNQDWDQHSHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187793
Record name 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-46-2
Record name 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
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5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Reactant of Route 3
5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

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